Dimethyl 4-bromophthalate
Overview
Description
Dimethyl 4-bromophthalate is a chemical compound with the molecular formula C10H9BrO4 . It is used in various chemical reactions and has a molecular weight of 273.08 .
Synthesis Analysis
The synthesis of Dimethyl 4-bromophthalate involves the use of sodium hydroxide and tetrahydrofuran . Lithium aluminum hydride is suspended in tetrahydrofuran and stirred under ice cooling. A solution of dimethyl 4-bromophthalate is then added dropwise to the resultant suspension. After stirring for an additional 30 minutes, water, a 5 N aqueous solution of sodium hydroxide, and further water are successively added .Molecular Structure Analysis
The molecular structure of Dimethyl 4-bromophthalate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The InChI Key for this compound is AMNIKUDFXYWYSY-UHFFFAOYSA-N .Chemical Reactions Analysis
Dimethyl 4-bromophthalate is used in various chemical reactions. For example, it can be used in the synthesis of 1,2-Dihydroxymethyl-4-bromobenzene .Physical And Chemical Properties Analysis
Dimethyl 4-bromophthalate is a colorless to white to yellow liquid or semi-solid or solid at room temperature .Scientific Research Applications
Application 1: Antifungal Research
- Summary of the Application : Dimethyl 4-bromophthalate has been used in the synthesis of analogues of Dimethyl-4-Bromo-1- (Substituted Benzoyl) Pyrrolo [1,2-a] Quinoline-2,3-Dicarboxylates. These analogues have been investigated for their antifungal properties, specifically against Candida albicans, an opportunistic fungal pathogen that frequently colonizes immune-compromised patients and causes mild to severe systemic reactions .
Application 2: Oxidative Degradation
- Summary of the Application : Dimethyl 4-bromophthalate has been used in the oxidative degradation/mineralization of dimethyl phthalate (DMP) from plastic industrial wastewater using ferrate (VI)/TiO2 under ultraviolet irradiation . This system demonstrated a higher removal efficiency of DMP (95.2%) than the conventional TiO2/UV and Fe (VI) alone systems .
- Methods of Application or Experimental Procedures : The photocatalysis of TiO2 combined with Fe (VI) oxidation under ultraviolet irradiation was used. The fresh TiO2 and photochemical reacted Fe (VI)/TiO2 were characterized by X-ray diffraction (XRD), scanning electron microscope (SEM), and element dispersive spectrum (EDS) .
- Results or Outcomes : The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively .
Application 3: Impact on Bacterial Community
- Summary of the Application : Dimethyl 4-bromophthalate has been studied for its impacts on the bacterial community and functions in black soils . It is a known endocrine disruptor and one of the phthalate esters (PAEs), and its impacts on living organisms have aroused great concern .
- Methods of Application or Experimental Procedures : The impacts of DMP contamination on bacterial communities and functions were tested by using a microcosm model in black soils .
- Results or Outcomes : DMP contamination changed the bacterial community structure and disturbed the metabolic activity and functional diversity of the microbes in black soils .
Application 4: Synthesis of 4-Phenylethynylphthalic Anhydride
- Summary of the Application : Dimethyl 4-bromophthalate has been used as a starting material in the synthesis of 4-phenylethynylphthalic anhydride (4-PEPA), a commonly used end-capping agent for polyimides . Polyimides are known for their excellent thermal and oxidative stability, as well as excellent mechanical properties .
- Methods of Application or Experimental Procedures : The synthesis involved reacting dimethyl 4-bromophthalate with phenylacetylene under Sonogashira coupling reaction conditions in an aqueous medium. This was followed by complete hydrolysis in basic solution and dehydration with acetic anhydride to obtain 4-PEPA .
- Results or Outcomes : The method resulted in a good yield of 4-PEPA and had the advantage of low cost, convenient manipulation, and being environmentally friendly .
Application 5: Degradation of Dimethyl Phthalate
Safety And Hazards
properties
IUPAC Name |
dimethyl 4-bromobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNIKUDFXYWYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462393 | |
Record name | Dimethyl 4-bromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-bromophthalate | |
CAS RN |
87639-57-4 | |
Record name | 1,2-Benzenedicarboxylic acid, 4-bromo-, 1,2-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87639-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 4-bromophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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